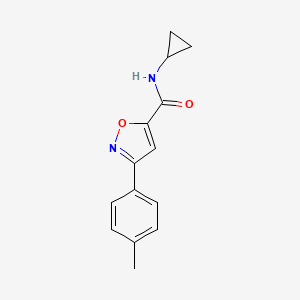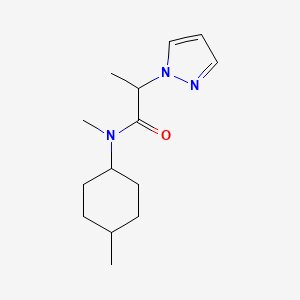
N-(cyclopropylmethyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2,4-dimethylbenzamide (CPM) is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. CPM belongs to the class of benzamide derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of N-(cyclopropylmethyl)-2,4-dimethylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(cyclopropylmethyl)-2,4-dimethylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation and pain. N-(cyclopropylmethyl)-2,4-dimethylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,4-dimethylbenzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of COX-2 activity, reduction of prostaglandin production, and induction of apoptosis in cancer cells. N-(cyclopropylmethyl)-2,4-dimethylbenzamide has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-2,4-dimethylbenzamide has several advantages for lab experiments, including its relatively low toxicity profile and its ability to exhibit multiple biological activities. However, N-(cyclopropylmethyl)-2,4-dimethylbenzamide also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(cyclopropylmethyl)-2,4-dimethylbenzamide. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory properties of N-(cyclopropylmethyl)-2,4-dimethylbenzamide. Another area of interest is the development of new anti-cancer agents based on the ability of N-(cyclopropylmethyl)-2,4-dimethylbenzamide to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclopropylmethyl)-2,4-dimethylbenzamide and to identify any potential side effects or toxicity concerns associated with its use.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-2,4-dimethylbenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-(cyclopropylmethyl)-2,4-dimethylbenzamide exhibits multiple biological activities, including anti-inflammatory, analgesic, and anti-tumor properties, and has a relatively low toxicity profile. While there are some limitations to its use in lab experiments, N-(cyclopropylmethyl)-2,4-dimethylbenzamide has several potential future directions for research, including the development of new pain medications and anti-cancer agents.
Métodos De Síntesis
N-(cyclopropylmethyl)-2,4-dimethylbenzamide can be synthesized using a multi-step process, starting from the commercially available 2,4-dimethylbenzoic acid. The first step involves the conversion of 2,4-dimethylbenzoic acid to its acid chloride derivative, which is then reacted with cyclopropylmethylamine to yield the desired product, N-(cyclopropylmethyl)-2,4-dimethylbenzamide. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management and cancer treatment. In preclinical studies, N-(cyclopropylmethyl)-2,4-dimethylbenzamide has been shown to exhibit analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. N-(cyclopropylmethyl)-2,4-dimethylbenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, suggesting its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-3-6-12(10(2)7-9)13(15)14-8-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWKMLDSCIOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)


![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
